molecular formula C15H14BrN3O2 B3830868 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

Cat. No.: B3830868
M. Wt: 348.19 g/mol
InChI Key: HLVSWXUJIYPMQZ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[1-(4-bromophenyl)ethylidene]-6-(hydroxymethyl)nicotinohydrazide” is a chemical compound with the linear formula C14H12BrN3O . It has a molecular weight of 318.175 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N’-[1-(4-bromophenyl)ethylidene]-6-(hydroxymethyl)nicotinohydrazide” consists of 14 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 1 oxygen atom . The monoisotopic mass of the compound is 317.016357 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 79.4±0.5 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area of the compound is 54 Å2 . The polarizability of the compound is 31.5±0.5 10-24 cm3 . The surface tension of the compound is 46.8±7.0 dyne/cm . The molar volume of the compound is 224.1±7.0 cm3 .

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-10(11-2-5-13(16)6-3-11)18-19-15(21)12-4-7-14(9-20)17-8-12/h2-8,20H,9H2,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSWXUJIYPMQZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=C(C=C1)CO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=C(C=C1)CO)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 2
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 3
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 5
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 6
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.